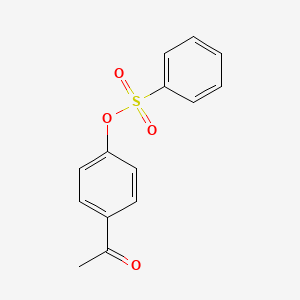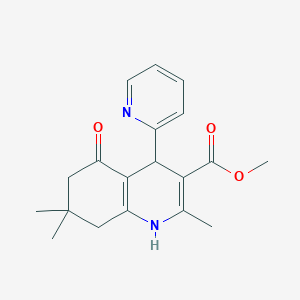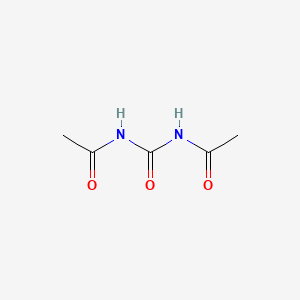
N,N'-Carbonylbis(acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Carbonylbis(acetamide) can be synthesized through several methods. One common method involves the reaction of acetamide with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{2 CH3CONH2 + COCl2 → (CH3CONH)2CO + 2 HCl} ]
Another method involves the reaction of acetamide with carbonyl diimidazole (CDI) in the presence of a base. This method is often preferred due to its milder reaction conditions and higher yield.
Industrial Production Methods
In industrial settings, N,N’-Carbonylbis(acetamide) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Carbonylbis(acetamide) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and urea.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Acetic acid and urea.
Oxidation: Acetic acid and carbon dioxide.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
N,N’-Carbonylbis(acetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Carbonylbis(acetamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The carbonyl and amide groups in the compound can participate in hydrogen bonding, making it a useful stabilizing agent in biochemical systems. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, potentially altering their biological activity.
Comparaison Avec Des Composés Similaires
N,N’-Carbonylbis(acetamide) can be compared with other similar compounds such as:
N,N’-Diacetylurea: Similar structure but with different reactivity and applications.
N,N’-Carbonylbis(methylamide): Similar functional groups but with different substituents, leading to different chemical properties.
N,N’-Carbonylbis(benzamide): Contains aromatic groups, making it more hydrophobic and altering its reactivity.
N,N’-Carbonylbis(acetamide) is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile in various applications.
Propriétés
Numéro CAS |
638-20-0 |
|---|---|
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
N-(acetylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
Clé InChI |
UJQLDFMZDSDZEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


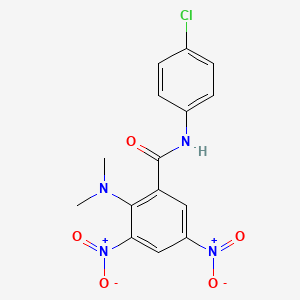
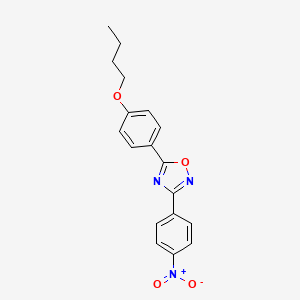
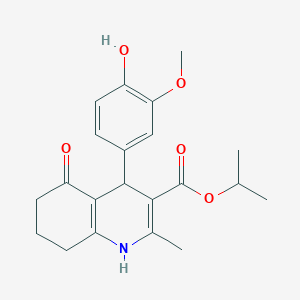
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)

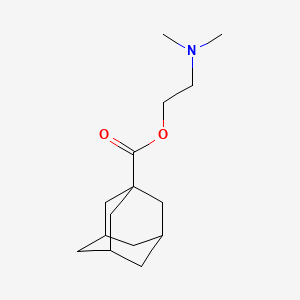
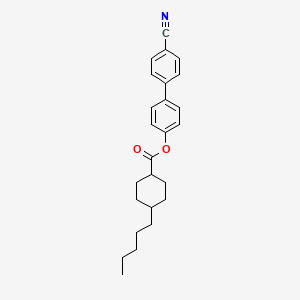
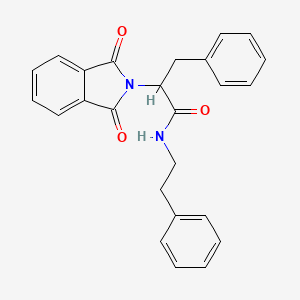
![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
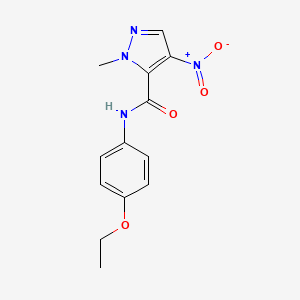
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
